5-Propoxy-isophthalic acid monomethyl ester

Übersicht

Beschreibung

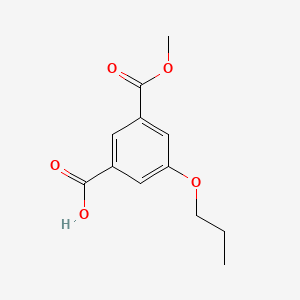

5-Propoxy-isophthalic acid monomethyl ester: is an organic compound that belongs to the class of aromatic esters. It is derived from isophthalic acid, which is a benzene dicarboxylic acid. The compound features a propoxy group attached to the benzene ring and a monomethyl ester functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxy-isophthalic acid monomethyl ester typically involves the esterification of 5-propoxy-isophthalic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:

Esterification Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Propoxy-isophthalic acid monomethyl ester undergoes various chemical reactions, including:

-

Hydrolysis:

Reagents: Water, Acid or Base catalyst

Conditions: Reflux the ester with water in the presence of an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Products: 5-Propoxy-isophthalic acid and methanol

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4)

Conditions: Conduct the reaction under anhydrous conditions.

Products: Corresponding alcohol derivatives

-

Substitution:

Reagents: Nucleophiles such as amines or alcohols

Conditions: Perform the reaction in the presence of a suitable catalyst.

Products: Substituted derivatives of the ester

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water

Reduction: Anhydrous conditions with reducing agents like LiAlH4

Substitution: Nucleophiles in the presence of catalysts

Major Products:

Hydrolysis: 5-Propoxy-isophthalic acid, Methanol

Reduction: Alcohol derivatives

Substitution: Substituted ester derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Propoxy-isophthalic acid monomethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and polymers.

Biology: In biological research, this compound can be used to study the interactions of aromatic esters with biological molecules. It serves as a model compound to investigate the behavior of similar esters in biological systems.

Medicine: The compound’s derivatives may have potential applications in drug development. Researchers explore its structure-activity relationships to design new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Propoxy-isophthalic acid monomethyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The propoxy group may influence the compound’s solubility and reactivity, affecting its interactions with enzymes and receptors.

Molecular Targets and Pathways:

Enzymes: Esterases that catalyze the hydrolysis of the ester bond

Receptors: Potential interactions with receptors involved in cellular signaling pathways

Vergleich Mit ähnlichen Verbindungen

Isophthalic acid monomethyl ester: Lacks the propoxy group, resulting in different solubility and reactivity.

5-Propoxy-isophthalic acid: Lacks the ester functional group, affecting its chemical behavior.

Terephthalic acid monomethyl ester: Structural isomer with different spatial arrangement, leading to distinct properties.

Uniqueness: 5-Propoxy-isophthalic acid monomethyl ester is unique due to the presence of both the propoxy group and the monomethyl ester functional group. This combination imparts specific chemical properties, making it valuable in various applications. The propoxy group enhances its solubility in organic solvents, while the ester group allows for versatile chemical transformations.

Biologische Aktivität

5-Propoxy-isophthalic acid monomethyl ester (also known as 5-Propoxy-1,3-benzenedicarboxylic acid monomethyl ester) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isophthalic acid backbone with a propoxy group and a methyl ester functional group. The molecular formula is C12H14O4, with a molecular weight of 222.24 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders.

- Receptor Binding : It may bind to certain receptors, influencing cellular signaling pathways and potentially altering physiological responses.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Study :

A study conducted on the enzyme activity showed that this compound inhibited the activity of specific enzymes involved in lipid metabolism. This inhibition suggests potential applications in managing conditions like hyperlipidemia. -

Anti-inflammatory Effects :

In vitro studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This finding supports its potential use in treating inflammatory diseases. -

Cytotoxicity Assays :

Research involving various cancer cell lines revealed that this compound induced apoptosis, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. -

Antioxidant Activity :

The compound exhibited significant antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

3-methoxycarbonyl-5-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVGXQMBZGETJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.